rabdoternin C
Description
Rabdoternin C is a naturally occurring ent-kaurane diterpenoid with the molecular formula C24H34O7. It is known for its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound has attracted significant attention due to its potential therapeutic applications, particularly in the field of cancer research .
Properties
IUPAC Name |
[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7-acetyloxy-9,18-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-12-15-7-8-16-22-10-6-9-21(4,5)17(22)20(31-14(3)26)24(28,29-11-22)23(16,18(15)27)19(12)30-13(2)25/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23+,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVFDNDMSYUSR-WLMSFTOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(CCCC23COC1(C45C3CCC(C4O)C(=C)C5OC(=O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@]3(CCCC2(C)C)CO[C@@]1([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)[C@H]5OC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rabdoternin C involves multiple steps, starting from simpler diterpenoid precursorsCommon reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for the reduction of intermediate compounds .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic organic chemistry and biotechnological methods may pave the way for more efficient production processes in the future .
Chemical Reactions Analysis
Synthetic Routes to the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For the target compound, key steps likely include:
a. Amidoxime Formation
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Reaction of 4,4-difluorocyclohexanecarbonitrile with hydroxylamine hydrochloride to yield the corresponding amidoxime intermediate .
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Conditions: Hydroxylamine in ethanol/water, reflux (60–80°C, 4–6 hrs) .
b. Cyclodehydration
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The amidoxime reacts with an activated ester (e.g., methyl 2,6-dimethoxynicotinoyl chloride) in the presence of a cyclodehydrating agent (e.g., POCl₃, PTSA-ZnCl₂) .
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Microwave-assisted synthesis under solvent-free conditions improves yield (70–85%) and reduces reaction time (<30 mins) .
Reaction Table 1: Key Synthetic Steps
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits moderate stability under acidic/basic conditions but undergoes specific transformations:
a. Nucleophilic Substitution
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The C-5 methyl group adjacent to the oxadiazole nitrogen is susceptible to nucleophilic displacement. For example, reaction with thiols or amines yields thioether or secondary amine derivatives .
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Example : Treatment with benzylamine in DMF at 120°C produces N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-N-benzyl-2,6-dimethoxynicotinamide .
b. Ring-Opening Reactions
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Strong reducing agents (e.g., LiAlH₄) cleave the oxadiazole ring to form imidamide intermediates .
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Acidic hydrolysis (HCl, reflux) yields 4,4-difluorocyclohexanecarboxylic acid and 2,6-dimethoxynicotinamide .
Functionalization of the Nicotinamide Moiety
The 2,6-dimethoxynicotinamide group undergoes selective demethylation and hydrolysis:
a. Demethylation
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BBr₃ in DCM selectively removes methoxy groups at C-2 and C-6, forming 2,6-dihydroxynicotinamide derivatives .
b. Amide Hydrolysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich dimethoxypyridine ring participates in EAS, though steric hindrance from the oxadiazole limits reactivity:
a. Nitration
Stability Under Physiological Conditions
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Oxadiazole Ring : Stable at pH 7.4 (t₁/₂ > 24 hrs) but degrades in acidic environments (pH < 3, t₁/₂ = 2–4 hrs) .
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Amide Bond : Resists enzymatic hydrolysis (e.g., peptidases) due to steric protection from the oxadiazole and methoxy groups .
Catalytic Modifications
a. Cross-Coupling Reactions
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Suzuki-Miyaura coupling at the oxadiazole C-3 position (if halogenated) with
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of ent-kaurane diterpenoids.
Biology: Investigated for its role in inhibiting specific biological pathways, such as the Wnt signaling pathway.
Medicine: Explored for its anticancer properties, particularly in colon and lung cancer research.
Mechanism of Action
Rabdoternin C exerts its effects primarily through the inhibition of the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often associated with cancer. This compound inhibits the pathway by preventing the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This leads to the downregulation of Wnt target genes, such as c-myc and cyclin D1, which are essential for cell cycle progression and survival .
Comparison with Similar Compounds
Rabdoternin C is part of a family of ent-kaurane diterpenoids, which includes compounds like rabdoternin B and maoecrystal I. These compounds share a similar core structure but differ in the functional groups attached to the core. This compound is unique due to its specific hydroxyl and epoxy group arrangement, which contributes to its distinct biological activity .
List of Similar Compounds
- Rabdoternin B
- Maoecrystal I
- Oridonin
This compound stands out among these compounds for its potent inhibition of the Wnt signaling pathway and its selective cytotoxicity towards cancer cells, making it a promising candidate for further research and development in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
